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molecular formula C7H4FNO3 B1301997 2-Fluoro-5-nitrobenzaldehyde CAS No. 27996-87-8

2-Fluoro-5-nitrobenzaldehyde

Cat. No. B1301997
M. Wt: 169.11 g/mol
InChI Key: VVXFDFQEIRGULC-UHFFFAOYSA-N
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Patent
US04456772

Procedure details

55.7 g (0.3 mol) of 2-chloro-5-nitrobenzaldehyde and 34.8 g (0.6 mol) of potassium fluoride are suspended in 250 ml of dimethylformamide and the mixture is stirred for 0.5 hours at 160° C. The mixture is then introduced into 600 ml of water and the aldehyde which has separated out is extracted with methylene chloride. The extract is separated off, dried and evaporated down. 48.9 g of 2-fluoro-5-nitrobenzaldehyde with a content of 94.8% are obtained.
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[O:5].[F-:13].[K+].O>CN(C)C=O>[F:13][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
55.7 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
34.8 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 0.5 hours at 160° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aldehyde which has separated out
EXTRACTION
Type
EXTRACTION
Details
is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extract is separated off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 48.9 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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